molecular formula C12H10BrNO2 B13470782 7-Bromo-2,4-dimethylquinoline-3-carboxylic acid

7-Bromo-2,4-dimethylquinoline-3-carboxylic acid

Cat. No.: B13470782
M. Wt: 280.12 g/mol
InChI Key: NEJWOHPRMJYLRT-UHFFFAOYSA-N
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Description

7-Bromo-2,4-dimethylquinoline-3-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C12H10BrNO2 . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,4-dimethylquinoline-3-carboxylic acid typically involves the bromination of 2,4-dimethylquinoline-3-carboxylic acid. The reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid or chloroform. The reaction conditions usually require controlled temperatures to ensure selective bromination at the 7-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required standards for its intended applications .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Bromo-2,4-dimethylquinoline-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-2,4-dimethylquinoline-3-carboxylic acid is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromine atom may play a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

  • 7-Bromo-2,8-dimethylquinoline-3-carboxylic acid
  • 8-Bromo-6-methylquinoline-3-carboxylic acid
  • 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid
  • 6-Bromo-2,8-dimethylquinoline-3-carboxylic acid ethyl ester

Comparison: 7-Bromo-2,4-dimethylquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

7-bromo-2,4-dimethylquinoline-3-carboxylic acid

InChI

InChI=1S/C12H10BrNO2/c1-6-9-4-3-8(13)5-10(9)14-7(2)11(6)12(15)16/h3-5H,1-2H3,(H,15,16)

InChI Key

NEJWOHPRMJYLRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=NC(=C1C(=O)O)C)Br

Origin of Product

United States

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